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Compound of Interest

Compound Name: 3-Methoxy-3-phenylazetidine

Cat. No.: B15109957 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for three modern

metal-catalyzed methods for the synthesis of functionalized azetidines. The selected methods

represent a range of catalytic systems and synthetic strategies, offering versatile tools for the

construction of this important heterocyclic motif in medicinal chemistry and drug development.

Palladium-Catalyzed Intramolecular C(sp³)–H
Amination for the Synthesis of Azetidines
This method, developed by Chen and coworkers, allows for the efficient synthesis of azetidines

through a palladium-catalyzed intramolecular amination of unactivated C-H bonds.[1][2] The

use of a picolinamide (PA) directing group is crucial for the success of the reaction.

Data Presentation
Table 1: Substrate Scope for the Palladium-Catalyzed Intramolecular Amination of γ-C(sp³)–H

Bonds.[1]
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Entry Substrate Product Yield (%)

1

N-(2,2-dimethyl-1-

phenylpropyl)picolina

mide

2-tert-butyl-2-

phenylazetidine-1-

carbonylpyridine

85

2

N-(1-isopropyl-2,2-

dimethylpropyl)picolin

amide

2-tert-butyl-3,3-

dimethylazetidine-1-

carbonylpyridine

70

3

N-(2,2-

dimethylbutyl)picolina

mide

2-ethyl-2-

methylazetidine-1-

carbonylpyridine

90

4

N-(1-cyclohexyl-2,2-

dimethylpropyl)picolin

amide

2-tert-butyl-2-

cyclohexylazetidine-1-

carbonylpyridine

78

5

N-(2,2-dimethyl-3-

phenylpropyl)picolina

mide

2-benzyl-2-

methylazetidine-1-

carbonylpyridine

82

Experimental Protocol
General Procedure for the Palladium-Catalyzed Intramolecular Amination:[1]

To a 10 mL glass vial equipped with a magnetic stir bar, add the picolinamide-protected

amine substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and

PhI(OAc)₂ (96.6 mg, 0.3 mmol, 1.5 equiv).

Add Li₂CO₃ (22.2 mg, 0.3 mmol, 1.5 equiv) and toluene (2.0 mL).

Seal the vial with a PETF-lined cap and place it in a preheated oil bath at 100 °C.

Stir the reaction mixture for 24-48 hours.

After completion, cool the reaction mixture to room temperature and dilute with CH₂Cl₂ (10

mL).
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Filter the mixture through a pad of Celite, washing with additional CH₂Cl₂ (2 x 5 mL).

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl

acetate gradient) to afford the desired azetidine product.

Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Visualization
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Caption: Palladium-Catalyzed C-H Amination Cycle.

Copper-Catalyzed Photoinduced Anti-Baldwin
Radical Cyclization of Ynamides
This innovative method utilizes a copper photoredox catalyst to achieve a radical 4-exo-dig

cyclization of ynamides, providing access to highly functionalized azetidines.[3] This approach

is notable for its control over regioselectivity, favoring the formation of the four-membered ring.

Data Presentation
Table 2: Substrate Scope for the Copper-Catalyzed Radical Cyclization of Ynamides.[3]
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Entry Ynamide Substrate Product Yield (%)

1

N-(iodoethyl)-N-tosyl-

1-phenylprop-1-yn-1-

amine

2-(1-

phenylpropylidene)-1-

tosylazetidine

85

2

N-(iodoethyl)-N-tosyl-

1-(4-

methoxyphenyl)prop-

1-yn-1-amine

2-(1-(4-

methoxyphenyl)propyli

dene)-1-tosylazetidine

82

3

N-(iodoethyl)-N-tosyl-

1-(4-

chlorophenyl)prop-1-

yn-1-amine

2-(1-(4-

chlorophenyl)propylid

ene)-1-tosylazetidine

75

4

N-(iodoethyl)-N-tosyl-

1-cyclohexylprop-1-

yn-1-amine

2-(1-

cyclohexylpropylidene

)-1-tosylazetidine

90

5

N-(iodoethyl)-N-

mesyl-1-phenylprop-1-

yn-1-amine

2-(1-

phenylpropylidene)-1-

mesylazetidine

78

Experimental Protocol
General Procedure for the Copper-Catalyzed Radical Cyclization:[3]

In an oven-dried vial, combine [Cu(bcp)DPEphos]PF₆ (5 mol%) and the iodoethyl-ynamide

substrate (1 equiv).

Fit the vial with a rubber septum, evacuate under high vacuum, and backfill with argon.

Add freshly distilled and degassed acetonitrile (to achieve a 0.1 M concentration of the

substrate) and N,N-diisopropylethylamine (10 equiv).

Place the vial approximately 5 cm from a 34 W blue LED lamp and stir the reaction mixture

at room temperature.
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Monitor the reaction progress by TLC or LC-MS.

Upon completion, remove the solvent under reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl

acetate gradient) to yield the functionalized azetidine.

Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Visualization

[Cu(bcp)DPEphos]+
[Cu(bcp)DPEphos]+*hν (Blue LED)

[Cu(bcp)DPEphos]2+

SET

Ynamide Alkyl Radicale- 4-exo-dig Cyclization Vinyl Radical ProductOxidation

Reduction
(Amine)

DIPEA

Click to download full resolution via product page

Caption: Copper-Catalyzed Photoredox Radical Cyclization.

Gold-Catalyzed Intermolecular Oxidation of Alkynes
for the Synthesis of Azetidin-3-ones
This protocol, from the laboratory of Zhang, describes a flexible and stereoselective synthesis

of chiral azetidin-3-ones.[4][5] The key step is a gold-catalyzed oxidative cyclization of chiral N-

propargylsulfonamides.
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Table 3: Substrate Scope for the Gold-Catalyzed Synthesis of Azetidin-3-ones.[4]

Entry

N-
propargylsulfo
namide
Substrate (R
group)

Product Yield (%) ee (%)

1 Phenyl

2-phenyl-1-(tert-

butylsulfonyl)azet

idin-3-one

82 >99

2 4-Methoxyphenyl

2-(4-

methoxyphenyl)-

1-(tert-

butylsulfonyl)azet

idin-3-one

75 >99

3 Cyclohexyl

2-cyclohexyl-1-

(tert-

butylsulfonyl)azet

idin-3-one

78 >99

4 4-Chlorophenyl

2-(4-

chlorophenyl)-1-

(tert-

butylsulfonyl)azet

idin-3-one

72 >99

5 2-Naphthyl

2-(naphthalen-2-

yl)-1-(tert-

butylsulfonyl)azet

idin-3-one

76 >99

Experimental Protocol
General Procedure for the Gold-Catalyzed Oxidative Cyclization:[4]
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To a solution of the chiral N-propargylsulfonamide (0.3 mmol, 1.0 equiv) in 1,2-

dichloroethane (DCE, 6 mL) in a screw-capped vial, add pyridine N-oxide (34.2 mg, 0.36

mmol, 1.2 equiv).

Add the gold catalyst, [BrettPhosAuNTf₂] (15.3 mg, 0.015 mmol, 5 mol%), to the solution at

room temperature.

Stir the reaction mixture at 40 °C for 6-24 hours, monitoring the progress by TLC.

Upon completion, cool the reaction to room temperature and quench with 1 N HCl (15 mL).

Extract the mixture with CH₂Cl₂ (2 x 30 mL).

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl

acetate gradient) to afford the pure azetidin-3-one.

Characterize the product by ¹H NMR, ¹³C NMR, HRMS, and determine the enantiomeric

excess by chiral HPLC analysis.
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Caption: Gold-Catalyzed Synthesis of Azetidin-3-ones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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